4,7-difluoro-1,3-benzothiazole
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Overview
Description
4,7-difluoro-1,3-benzothiazole is a synthetic organic compound with the molecular formula C7H3F2NS. This compound has garnered significant attention due to its unique physical and chemical properties, making it a subject of interest for researchers in various fields. It is a member of the benzothiazole family, which consists of a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
4,7-Difluoro-1,3-benzothiazole is a benzothiazole derivative, which has been found to have significant biological activity. The primary targets of this compound are often proteins or enzymes that play crucial roles in various biological processes. For instance, benzothiazole derivatives have been reported to inhibit the DprE1 enzyme, which is a key target in anti-tubercular activity .
Mode of Action
The mode of action of this compound involves its interaction with its target proteins or enzymes, leading to changes in their function. For example, benzothiazole derivatives can bind to the active site of the DprE1 enzyme, inhibiting its function and thereby exerting anti-tubercular activity
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on its target of action. In the case of DprE1 inhibition, the compound affects the biochemical pathway involved in the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . The inhibition of this pathway leads to downstream effects such as the disruption of cell wall synthesis, which can result in the death of the bacteria.
Result of Action
The result of the action of this compound is primarily observed at the molecular and cellular levels. By inhibiting the function of its target enzyme, the compound disrupts essential biological processes, such as cell wall synthesis in Mycobacterium tuberculosis. This disruption can lead to the death of the bacteria, thereby exerting an anti-tubercular effect .
Biochemical Analysis
Biochemical Properties
4,7-Difluoro-1,3-benzothiazole has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of the BCL-2 family of enzymes, which play a crucial role in apoptosis . The nature of these interactions involves the formation of stable complexes with targeted enzymes .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on apoptosis. By interacting with the BCL-2 family of enzymes, it can potentially disrupt the balance between anti-apoptotic and pro-apoptotic members, leading to dysregulated apoptosis in affected cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as the BCL-2 family of enzymes . This interaction can lead to enzyme inhibition or activation, and changes in gene expression, thereby influencing the process of apoptosis .
Temporal Effects in Laboratory Settings
Its potential as a BCL-2 inhibitor suggests that it may have long-term effects on cellular function, particularly in relation to apoptosis .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are currently limited, its potential as a BCL-2 inhibitor suggests that different dosages could have varying effects on apoptosis in these models .
Metabolic Pathways
Its interaction with the BCL-2 family of enzymes suggests that it may be involved in the apoptosis pathway .
Transport and Distribution
Given its potential interactions with enzymes and proteins, it may interact with various transporters or binding proteins .
Subcellular Localization
Its potential role as a BCL-2 inhibitor suggests that it may be localized to areas of the cell where these enzymes are active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-difluoro-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with a fluorinated carbonyl compound. One common method is the reaction of 2-aminobenzenethiol with 4,7-difluorobenzoyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the benzothiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4,7-difluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms at the 4 and 7 positions can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides or aryl halides, and the reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: The major products are 4,7-disubstituted benzothiazoles.
Oxidation Reactions: The major products are sulfoxides or sulfones.
Reduction Reactions: The major products are amino-substituted benzothiazoles.
Scientific Research Applications
4,7-difluoro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds have a similar benzothiazole core but differ in the substitution pattern at the 2 position.
4,7-dibromo-1,3-benzothiazole: This compound has bromine atoms instead of fluorine at the 4 and 7 positions.
5,6-difluoro-1,3-benzothiazole: This compound has fluorine atoms at the 5 and 6 positions instead of the 4 and 7 positions.
Uniqueness
The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Properties
CAS No. |
1260382-48-6 |
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Molecular Formula |
C7H3F2NS |
Molecular Weight |
171.2 |
Purity |
94 |
Origin of Product |
United States |
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